molecular formula C10H14N2O B13786999 4-Phenylpiperazin-1-ol CAS No. 87725-43-7

4-Phenylpiperazin-1-ol

Cat. No.: B13786999
CAS No.: 87725-43-7
M. Wt: 178.23 g/mol
InChI Key: FIYPCBXQRMGEMK-UHFFFAOYSA-N
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Description

4-Phenylpiperazin-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a phenyl group attached to the piperazine ring, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazin-1-ol typically involves the reaction of phenylpiperazine with an appropriate oxidizing agent to introduce the hydroxyl group. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperazin-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to phenylpiperazine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Phenylpiperazinone.

    Reduction: Phenylpiperazine.

    Substitution: Various substituted phenylpiperazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Phenylpiperazin-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease . The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

4-Phenylpiperazin-1-ol can be compared with other piperazine derivatives, such as:

The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity.

Properties

CAS No.

87725-43-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-hydroxy-4-phenylpiperazine

InChI

InChI=1S/C10H14N2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2

InChI Key

FIYPCBXQRMGEMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)O

Origin of Product

United States

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